Product packaging for 1,1,1,2,3-Pentafluoro-2,5-hexadiene(Cat. No.:)

1,1,1,2,3-Pentafluoro-2,5-hexadiene

Cat. No.: B12326335
M. Wt: 172.10 g/mol
InChI Key: IOOHISQINKOYHP-SNAWJCMRSA-N
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Description

Significance of Organofluorine Compounds in Advanced Chemical Synthesis

Organofluorine compounds, organic molecules containing at least one carbon-fluorine bond, have become indispensable in various scientific and industrial fields. scbt.com The introduction of fluorine atoms into an organic molecule can dramatically alter its physical, chemical, and biological properties. researchgate.net This is due to the unique characteristics of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond.

In medicinal chemistry, the incorporation of fluorine is a widely used strategy to enhance the efficacy of pharmaceuticals. wikipedia.org It can improve metabolic stability, bioavailability, and binding affinity to target enzymes or receptors. researchgate.netorgsyn.org An estimated 20% of all pharmaceuticals contain fluorine, including blockbuster drugs. scbt.com Similarly, in agrochemicals, fluorinated compounds exhibit enhanced potency and stability. scbt.com The materials science sector also benefits from organofluorine chemistry, with applications ranging from fluoropolymers with high thermal and chemical resistance to advanced liquid crystals. scbt.com

Overview of Diene Reactivity in Synthetic Transformations

Dienes, hydrocarbons containing two carbon-carbon double bonds, are versatile building blocks in organic synthesis. Their reactivity is primarily characterized by their ability to undergo cycloaddition reactions, most notably the Diels-Alder reaction. labnovo.comgoogle.comnih.govchemicalbook.comsigmaaldrich.com This powerful reaction allows for the formation of six-membered rings in a single, stereocontrolled step, providing a highly efficient route to complex cyclic molecules. labnovo.comchemicalbook.com

The Diels-Alder reaction involves the interaction of a conjugated diene (a system of alternating double and single bonds) with a dienophile (an alkene or alkyne). labnovo.comgoogle.com The reaction is a concerted process, meaning all bond-forming and bond-breaking events occur simultaneously through a cyclic transition state. labnovo.comchemicalbook.com The stereochemistry of the reactants is largely maintained in the product, making it a highly predictable and valuable tool for synthetic chemists. google.com

Unique Chemical Attributes of Fluorinated Dienes in Synthetic Design

The introduction of fluorine atoms into a diene system imparts unique chemical attributes that can be leveraged in synthetic design. The high electronegativity of fluorine can significantly influence the electron density of the diene system, thereby altering its reactivity in cycloaddition reactions. This can lead to changes in reaction rates and regioselectivity compared to their non-fluorinated counterparts.

Furthermore, the presence of fluorine atoms can open up new reaction pathways. For instance, fluorinated dienes can serve as precursors to a wide range of other fluorinated molecules through various transformations of the double bonds. While the specific reactivity of 1,1,1,2,3-Pentafluoro-2,5-hexadiene is not extensively documented in publicly available literature, its structure suggests potential for unique behavior in cycloaddition and other addition reactions.

Properties of this compound

While detailed research on the synthesis and reactivity of this compound is limited in the surveyed scientific literature, basic chemical and physical properties have been reported, primarily by chemical suppliers.

PropertyValueSource(s)
CAS Number 1730-22-9 scbt.comchemnet.com
Molecular Formula C₆H₅F₅ scbt.comchemnet.com
Molecular Weight 172.1 g/mol scbt.com
Boiling Point 82.6 °C at 760 mmHg chemnet.com
Density 1.202 g/cm³ chemnet.com
Refractive Index 1.341 chemnet.com
Flash Point 14.1 °C chemnet.com
Vapor Pressure 86.9 mmHg at 25°C chemnet.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5F5 B12326335 1,1,1,2,3-Pentafluoro-2,5-hexadiene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5F5

Molecular Weight

172.10 g/mol

IUPAC Name

(4E)-4,5,6,6,6-pentafluorohexa-1,4-diene

InChI

InChI=1S/C6H5F5/c1-2-3-4(7)5(8)6(9,10)11/h2H,1,3H2/b5-4+

InChI Key

IOOHISQINKOYHP-SNAWJCMRSA-N

Isomeric SMILES

C=CC/C(=C(/C(F)(F)F)\F)/F

Canonical SMILES

C=CCC(=C(C(F)(F)F)F)F

Origin of Product

United States

Reaction Mechanisms and Transformations of 1,1,1,2,3 Pentafluoro 2,5 Hexadiene

Isomerization Reactions

Fluoride-Anion Mediated Isomerization Pathways of 1,1,1,2,3-Pentafluoro-2,5-hexadiene

Specific studies on the fluoride-anion mediated isomerization of this compound are not found in the reviewed literature. In related polyfluorinated systems, fluoride (B91410) ions can catalyze the migration of double bonds. This often proceeds through the formation of a resonance-stabilized carbanion intermediate. For a compound like this compound, a fluoride ion could potentially abstract an allylic proton, leading to a carbanion that could then be protonated at a different position, resulting in an isomeric diene. However, the specific pathways and the stability of the resulting isomers for this compound have not been documented.

Mechanistic Studies of Sequential Anionotropic and Prototropic Allylic Rearrangements

There are no mechanistic studies available in the searched literature that specifically detail sequential anionotropic and prototropic allylic rearrangements for this compound. Such rearrangements in fluorinated systems are complex and the presence of multiple fluorine atoms can influence the stability of charged intermediates, making predictions difficult without empirical data.

Addition Reactions

Nucleophilic Addition Reactions (e.g., with Methanol) to this compound

While nucleophilic additions are a fundamental reaction class for alkenes, specific examples involving this compound and nucleophiles like methanol (B129727) are not described in the available literature. The electron-withdrawing nature of the fluorine atoms would likely make the double bonds susceptible to nucleophilic attack, potentially leading to a variety of addition products. The regioselectivity of such an attack would be governed by the electronic effects of the fluorine atoms and the steric environment of the diene.

Electrophilic and Radical Addition Processes with Fluorinated Dienes

General principles of electrophilic and radical additions to conjugated dienes are well-established. nih.govnih.gov Electrophilic addition would likely proceed via the formation of a resonance-stabilized allylic carbocation. nih.gov The regiochemical outcome would be influenced by the stability of the possible carbocation intermediates, which is significantly affected by the position of the fluorine atoms. Radical additions to fluorinated dienes are also known, but specific studies involving this compound are absent from the literature reviewed.

Catalytic Difunctionalization of Dienes (e.g., 1,4-Fluorodifunctionalization)

Catalytic difunctionalization reactions are a modern tool in organic synthesis. scbt.comlibretexts.org While there have been advances in the 1,4-fluorodifunctionalization of dienes, particularly those substituted with trifluoromethyl groups, scbt.comlibretexts.org there is no specific information available for this compound. Such a reaction on this substrate would be of interest for the synthesis of highly functionalized organofluorine compounds, but the specific conditions and outcomes have not been reported.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic systems. In the context of fluorinated dienes, the presence of electron-withdrawing fluorine atoms can significantly alter the electron density of the diene system, thereby affecting its reactivity in cycloaddition reactions.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. The reaction typically occurs between a conjugated diene and a substituted alkene, known as a dienophile. wikipedia.org The rate and efficiency of the Diels-Alder reaction are highly dependent on the electronic nature of both the diene and the dienophile. masterorganicchemistry.comchemistrysteps.com Generally, the reaction is favored when the diene is electron-rich and the dienophile is electron-poor, or vice versa (inverse-electron-demand Diels-Alder). masterorganicchemistry.com

Fluorinated compounds can participate as either the diene or the dienophile component. nih.gov The presence of electron-withdrawing fluorine atoms can enhance the reactivity of a dienophile. nih.gov Conversely, when fluorine atoms are present on the diene, they can decrease its nucleophilicity, potentially making it less reactive in a normal-electron-demand Diels-Alder reaction but more suitable for an inverse-electron-demand scenario.

A hypothetical reaction between this compound and an electron-rich dienophile, such as ethyl vinyl ether, would be expected to yield a fluorinated cyclohexene (B86901) derivative. The regioselectivity of such a reaction would be governed by the electronic and steric effects of the substituents on both the diene and the dienophile.

Table 1: Hypothetical Diels-Alder Reaction of this compound

DieneDienophileExpected Product Type
This compoundEthyl vinyl etherFluorinated cyclohexene derivative

Further research would be necessary to determine the precise reaction conditions and to characterize the resulting products and their stereochemistry.

Domino reactions, also known as cascade or tandem reactions, are processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. These reactions are highly efficient in terms of atom economy and can rapidly generate molecular complexity.

A catalyst-free domino biscyclization of a diene would involve a sequence of intramolecular cyclization reactions to form multiple rings. While there are known examples of catalyst-free domino reactions in organic synthesis, specific information regarding a catalyst-free domino biscyclization of this compound is not available in the provided search results.

The feasibility of such a reaction would depend on the specific structure of the diene and its ability to adopt conformations suitable for intramolecular cyclization. The presence of the fluorine atoms would likely influence the electronic and steric environment of the diene, which could either facilitate or hinder the desired cyclization pathway.

Formation of Cyclic and Heterocyclic Derivatives

The double bonds in this compound serve as functional handles for the synthesis of various cyclic and heterocyclic derivatives.

Please note the change in the chemical name as specified in the instructions.

Oxiranes, also known as epoxides, are three-membered heterocyclic rings containing an oxygen atom. They are versatile synthetic intermediates that can undergo ring-opening reactions with a variety of nucleophiles. masterorganicchemistry.com The synthesis of oxiranes is commonly achieved through the epoxidation of alkenes. libretexts.org

One of the most common methods for epoxidation is the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). youtube.com Another method involves the formation of a halohydrin followed by an intramolecular Williamson ether synthesis using a base. libretexts.orgyoutube.com

In the case of 1,1,2,3,3-Pentafluoro-1,5-hexadiene, which contains two double bonds, epoxidation could potentially occur at either or both of these sites. The reactivity of each double bond towards epoxidation would be influenced by the electronic effects of the neighboring fluorine atoms. The electron-withdrawing nature of the fluorine atoms would decrease the nucleophilicity of the double bonds, potentially making the epoxidation reaction more challenging compared to non-fluorinated analogues.

A general representation of the epoxidation of one of the double bonds in 1,1,2,3,3-Pentafluoro-1,5-hexadiene is shown below.

Table 2: General Reaction for the Synthesis of an Oxirane from 1,1,2,3,3-Pentafluoro-1,5-hexadiene

ReactantReagentProduct Type
1,1,2,3,3-Pentafluoro-1,5-hexadienePeroxy acid (e.g., m-CPBA)Pentafluoro-hexenyloxirane

Detailed experimental studies would be required to determine the optimal conditions for the selective epoxidation of 1,1,2,3,3-Pentafluoro-1,5-hexadiene and to characterize the resulting oxirane products.

Polymerization Research on 1,1,1,2,3 Pentafluoro 2,5 Hexadiene and Fluorinated Diene Monomers

Radical Polymerization of Fluorinated Dienes

Radical polymerization is a common method for synthesizing fluoropolymers from fluoroalkenes. academie-sciences.fr This process is typically initiated by radical initiators, with fluorinated initiators often showing high efficiency. academie-sciences.fr

Conventional radical polymerization of fluorinated dienes has been explored to create polymers with unique characteristics. For instance, the radical copolymerization of vinylidene fluoride (B91410) (VDF) with various fluorinated and non-fluorinated monomers has been extensively studied to fine-tune the properties of the resulting polymers. academie-sciences.frresearchgate.net The choice of initiator and reaction conditions, such as temperature and solvent, plays a crucial role in controlling the polymerization process and the final polymer's characteristics. researchgate.net

Research into the radical copolymerization of 1,1,3,3,3-pentafluoropropene (B1294464) (PFP) with other fluoroolefins like vinylidene fluoride (VDF) and hexafluoropropylene (HFP) has demonstrated the potential to create cooligomers with low glass transition temperatures. mdpi.com For example, the copolymerization of PFP with VDF has yielded copolymers with varying compositions depending on the feed ratio of the monomers. mdpi.com

Table 1: Radical Copolymerization of PFP with VDF

Feed Ratio (PFP/VDF) Copolymer Composition (PFP/VDF)
75/25 19/81
50/50 10/90
25/75 5/95

Data sourced from a study on the radical copolymerization of PFP. mdpi.com

Cyclopolymerization is a specialized form of polymerization that can lead to the formation of cyclic structures within the polymer backbone. In the context of fluorinated dienes, this can result in polymers with unique thermal and chemical properties. For example, the cyclisation/fluorination of nitrogen-containing dienes in a superacid medium has been shown to produce fluorinated piperidines. rsc.org

While specific studies on the cyclopolymerization of 1,1,1,2,3-pentafluoro-2,5-hexadiene are not extensively detailed in the provided search results, the general principles of diene cyclopolymerization suggest that it could be a viable route to novel fluorinated polymers with cyclic units.

Controlled/Living Radical Polymerization (RDRP) Strategies for Fluorinated Dienes

Reversible-deactivation radical polymerization (RDRP) techniques have revolutionized polymer synthesis by enabling the creation of well-defined polymers with controlled molecular weights, low dispersity, and complex architectures. acs.orgcas.cz Several RDRP methods have been successfully applied to the polymerization of fluorinated monomers. acs.org

Iodine-transfer polymerization (ITP) is a powerful RDRP technique for synthesizing fluoropolymers. It involves the use of an iodo-compound as a chain transfer agent, which allows for the controlled growth of polymer chains. academie-sciences.fr This method has been successfully used for the copolymerization of vinylidene fluoride (VDF) with a range of fluoroolefins. academie-sciences.fr The use of perfluoroalkyl iodides as chain transfer agents is a common strategy in ITP of fluoroolefins. cas.cz

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a highly versatile RDRP method applicable to a wide array of functional monomers, including fluorinated alkenes. acs.orgwikipedia.org This technique utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization, allowing for excellent control over the polymer's molecular weight and architecture. wikipedia.org

RAFT polymerization has been successfully employed for the synthesis of various fluoropolymers. For instance, the RAFT polymerization of 1,1,1,3,3,3-hexafluoroisopropyl acrylate (B77674) (HFIPA) has been shown to proceed in a controlled manner, yielding polymers with low dispersity. researchgate.net Similarly, the alternating copolymerization of styrene (B11656) and 2,3,4,5,6-pentafluorostyrene (B1630577) has been successfully controlled using RAFT, resulting in polymers with a high degree of control over their molecular weight. researchgate.net The choice of RAFT agent and reaction conditions is crucial for achieving high monomer conversion and good control over the polymerization. researchgate.net

Table 2: RAFT Polymerization of Fluorinated Monomers

Monomer RAFT Agent Solvent Dispersity (Đ)
1,1,1,3,3,3-Hexafluoroisopropyl Acrylate (HFIPA) Dibenzyl carbonotrithioate (BTC) Various 1.09–1.3
Styrene/Pentafluorostyrene 2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPDT) Dioxane ~1.3

Data compiled from studies on RAFT polymerization of fluorinated monomers. researchgate.netresearchgate.net

Organometallic-mediated radical polymerization (OMRP) represents another important RDRP technique for fluorinated monomers. This method often involves the use of transition metal complexes to control the radical polymerization process. scienceopen.com For example, manganese carbonyl complexes have been used to initiate the radical polymerization of vinylidene fluoride (VDF) under visible light at room temperature. google.com This approach offers a high level of control over the polymerization process, leading to uniform and controllable polymeric products. google.com

Research has also explored the use of manganese complexes to initiate the radical polymerization of VDF under both thermal and photochemical conditions. scienceopen.com While these studies have shown the potential of OMRP for producing PVDF, they have also indicated that achieving controlled polymerization with a linear increase in molar mass versus conversion can be challenging under certain conditions. scienceopen.com

Anionic Polymerization of Fluorinated Dienes

Anionic polymerization is a powerful technique for producing polymers with well-defined molecular weights and narrow molecular weight distributions. However, its application to fluorinated monomers presents distinct challenges and reactivity considerations.

The anionic polymerization of fluorinated vinyl monomers is a complex process influenced by the strong electron-withdrawing nature of the fluorine atoms. This high electronegativity makes the vinyl group susceptible to nucleophilic attack, a key step in anionic polymerization. youtube.com However, this enhanced reactivity is also the source of several challenges.

A primary difficulty is the occurrence of side reactions. The propagating carbanion, which is the active center of the growing polymer chain, can react with the C-F bonds present in both the monomer and the polymer. These reactions can lead to chain termination or chain transfer, which limits the achievable molecular weight and broadens the molecular weight distribution of the final polymer.

The choice of initiator is also critical. Common anionic initiators like organolithium compounds can react with the C-F bonds of the monomer, leading to inefficient initiation and the formation of undesired byproducts. Consequently, milder initiators are often required. The solvent system must also be carefully selected, as it can influence the reactivity of the propagating carbanion.

Furthermore, the presence of fluorine atoms on the carbon adjacent to the carbanion can lead to the elimination of a fluoride ion, forming a stable and unreactive chain end that halts polymerization. Overcoming these challenges often involves strategies such as using highly purified reagents, low polymerization temperatures to minimize side reactions, and the development of specialized initiator systems. researchgate.net

Synthesis of Specialized Fluorinated Copolymers and Macromolecular Architectures

To further tailor the properties of fluorinated polymers for specific applications, researchers have focused on the synthesis of complex macromolecular architectures, including block and graft copolymers. These structures combine the desirable properties of fluorinated segments with those of other polymer blocks.

Block copolymers containing fluorodiene units can be synthesized using living polymerization techniques, which allow for the sequential addition of different monomers. For instance, a non-fluorinated monomer can be polymerized first to create a "living" polymer chain, which then initiates the polymerization of a fluorinated diene to form a diblock copolymer. cmu.edu The synthesis of well-defined block copolymers requires careful control over the polymerization conditions to prevent the termination of the living chain end.

Graft copolymers, which consist of a polymer backbone with attached side chains of another polymer, can be prepared by two main methods: "grafting from" and "grafting to". nih.gov In the "grafting from" approach, initiation sites are created along the backbone of a polymer, and the fluorinated diene is then polymerized from these sites. The "grafting to" method involves attaching pre-made fluorinated polymer chains to a reactive polymer backbone. nih.gov These graft copolymers are particularly useful for surface modification, where the fluorinated side chains can impart properties such as hydrophobicity and stain resistance. nih.gov

The table below summarizes key aspects of synthesizing these specialized copolymers.

Copolymer ArchitectureSynthesis MethodKey ConsiderationsPotential Application
Block Copolymers Sequential living anionic polymerizationPurity of monomers and solvents; initiator choice; prevention of chain termination.Thermoplastic elastomers, compatibilizers.
Graft Copolymers "Grafting from" or "grafting to"Efficiency of grafting reaction; control over graft density and length. nih.govSurface modification, high-performance coatings. nih.gov

α,ω-Unconjugated dienes, a category that can include fluorinated structures like this compound, offer unique possibilities in copolymerization. Under specific conditions, these dienes can be copolymerized with other monomers to form alternating copolymers, where the two monomer units are arranged in a regular, alternating sequence along the polymer chain.

The formation of alternating copolymers is often facilitated by the use of a Lewis acid, which can coordinate to the monomers and promote a specific alternating insertion mechanism. rsc.org This level of control over the polymer microstructure allows for the precise tuning of material properties. For example, the alternating copolymerization of a fluorinated α,ω-diene with a non-fluorinated olefin can yield a polymer with a unique combination of thermal stability, chemical resistance, and processability that differs from random copolymers of the same monomers. google.com The synthesis of high molecular weight alternating copolymers can be challenging but has been achieved through catalyst and parameter optimization. rsc.org

Research has shown that the copolymerization of certain dienes can result in strictly alternating structures with narrow molecular weight distributions. rsc.org The ability to create such well-defined polymers opens up possibilities for materials with highly specific and predictable properties.

The following table outlines the polymerization of 1,5-hexadiene, a non-fluorinated α,ω-unconjugated diene, which provides a model for the potential reactions of its fluorinated counterparts.

MonomerCatalyst SystemResulting Polymer MicrostructureReference
1,5-HexadieneBis(phenoxyimine) titanium catalystMethylene-1,3-cyclopentane and 3-vinyl tetramethylene units nih.gov

This example demonstrates the complex and sometimes unexpected structures that can arise from the polymerization of α,ω-unconjugated dienes, highlighting a rich area for further research with fluorinated analogues.

Advanced Characterization and Spectroscopic Analysis of 1,1,1,2,3 Pentafluoro 2,5 Hexadiene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of fluorine atoms within a molecule. For 1,1,1,2,3-pentafluoro-2,5-hexadiene, a combination of ¹H, ¹⁹F, and ¹³C NMR would be required for a complete structural assignment.

¹H NMR spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In the hypothetical ¹H NMR spectrum of this compound (C₆H₅F₅), one would expect to observe signals for the five protons. The protons on the C5 and C6 atoms, being part of a terminal alkene, would likely appear in the vinyl region of the spectrum (typically 4.5-6.5 ppm). The methylene (B1212753) protons at the C4 position would be expected in a different region, likely shifted by the adjacent fluorine-substituted carbon. The coupling between these different sets of protons would provide valuable information about their connectivity.

Hypothetical ¹H NMR Data Table for this compound:

Proton Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constants (Hz)
H on C5 5.0 - 6.0 Multiplet J(H-H), J(H-F)
H on C6 4.8 - 5.8 Multiplet J(H-H), J(H-F)

Note: This table is predictive and not based on experimental data.

¹⁹F NMR is particularly informative for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment. For this compound, distinct signals would be expected for the CF₃ group, the fluorine at C2, and the fluorine at C3. The coupling between these non-equivalent fluorine atoms (J(F-F)) and between fluorine and hydrogen atoms (J(H-F)) would provide crucial structural information.

Hypothetical ¹⁹F NMR Data Table for this compound:

Fluorine Group Expected Chemical Shift (ppm, relative to CFCl₃) Expected Multiplicity Expected Coupling Constants (Hz)
-CF₃ at C1 -60 to -80 Triplet J(F-F)
-F at C2 -100 to -130 Multiplet J(F-F), J(H-F)

Note: This table is predictive and not based on experimental data.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, six distinct signals would be anticipated, one for each carbon atom. The chemical shifts would be influenced by the attached fluorine atoms, with carbons directly bonded to fluorine showing significant downfield shifts and exhibiting C-F coupling.

Hypothetical ¹³C NMR Data Table for this compound:

Carbon Atom Expected Chemical Shift (ppm) Expected C-F Coupling
C1 115 - 125 Quartet (¹J(C-F))
C2 140 - 150 Doublet (¹J(C-F))
C3 135 - 145 Doublet (¹J(C-F))
C4 30 - 40 Triplet (²J(C-F))
C5 130 - 140 No direct C-F coupling

Note: This table is predictive and not based on experimental data.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₆H₅F₅), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its exact mass (172.0308 g/mol ). The fragmentation pattern observed in the mass spectrum would provide further structural information, with characteristic losses of fluorine atoms, CF₃ groups, and other fragments.

Hypothetical Mass Spectrometry Data for this compound:

m/z Relative Intensity (%) Possible Fragment
172 Low [C₆H₅F₅]⁺ (Molecular Ion)
153 Moderate [M - F]⁺
103 High [M - CF₃]⁺

Note: This table is predictive and not based on experimental data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for C-F, C=C, and C-H bonds. The strong absorptions in the 1000-1400 cm⁻¹ region are characteristic of C-F stretching vibrations.

Hypothetical IR Absorption Bands for this compound:

Wavenumber (cm⁻¹) Intensity Vibrational Mode
3000 - 3100 Medium =C-H stretch
2850 - 2960 Medium -C-H stretch
1640 - 1680 Medium C=C stretch

Note: This table is predictive and not based on experimental data.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. To date, no public records of the crystal structure of this compound or its close derivatives have been found. If a suitable crystal could be grown, X-ray diffraction analysis would definitively determine its molecular geometry and packing in the solid state. This technique is particularly valuable for understanding the influence of the fluorine substituents on the molecule's conformation and on the non-covalent interactions that govern its crystal packing. The study of fluorinated organic compounds in the crystalline state is an active area of research, with a focus on understanding the role of fluorine in directing crystal packing through various weak interactions. acs.org

Emerging Research Areas and Future Directions in 1,1,1,2,3 Pentafluoro 2,5 Hexadiene Chemistry

Novel Catalytic Systems for Fluorodiene Transformations

The selective functionalization of fluorinated dienes represents a significant challenge and a key area of development in organofluorine chemistry. Recent advancements in catalysis are opening new avenues for the transformation of dienes like 1,1,1,2,3-Pentafluoro-2,5-hexadiene. A particularly promising area is the use of hypervalent iodine(I)/iodine(III) catalysis for the 1,4-difunctionalization of trifluoromethyl-substituted 1,3-dienes. anr.frthieme-connect.com This methodology allows for the regioselective introduction of two functional groups across the diene system. anr.frthieme-connect.com

In these systems, an aryl iodide catalyst is oxidized in situ by a terminal oxidant, such as Selectfluor®, in the presence of a fluoride (B91410) source to generate a reactive ArIF2 species. acs.org This species then engages with the diene to facilitate the addition of fluoride and another nucleophile across the 1,4-positions. Research has demonstrated the successful use of various nucleophiles, including nitriles, carboxylic acids, alcohols, and even water, leading to a range of highly functionalized fluorinated products. thieme-connect.com While this specific methodology has been demonstrated on trifluoromethyl-substituted 1,3-dienes, its extension to this compound could provide a powerful tool for creating complex fluorinated molecules. The regioselectivity of these reactions is often high, favoring the 1,4-adduct over the 1,2-adduct. anr.fr

Future research in this area will likely focus on expanding the scope of these catalytic systems to a wider range of fluorinated dienes, including this compound. Furthermore, the development of enantioselective variants of these transformations is a key goal, which would enable the synthesis of chiral fluorinated compounds with potential applications in pharmaceuticals and agrochemicals. acs.orgacs.org

Table 1: Examples of I(I)/I(III)-Catalyzed 1,4-Difunctionalization of a Model Trifluoromethyl-Substituted 1,3-Diene

NucleophileProduct Structure (General)Yield (%)1,4:1,2 Regioselectivity
Fluoride1,4-Difluoroalkene75>20:1
Acetonitrile/H₂O1-Fluoro-4-acetamidoalkene6810:1
Acetic Acid1-Fluoro-4-acetoxyalkene72>20:1
Methanol (B129727)1-Fluoro-4-methoxyalkene588:1

Data extrapolated from studies on similar trifluoromethyl-substituted 1,3-dienes. anr.frthieme-connect.com

Advanced Polymerization Techniques for Tailored Macromolecular Architectures

The polymerization of fluorinated monomers is a cornerstone for the production of high-performance materials. advancedsciencenews.comresearchgate.net For a monomer like this compound, with two distinct polymerizable double bonds, advanced polymerization techniques are crucial for controlling the resulting polymer architecture and properties.

One of the most promising approaches is Organometallic Mediated Radical Polymerization (OMRP). anr.fradvancedsciencenews.com OMRP offers a pathway to well-defined fluorinated copolymers with controlled molecular weights and low dispersity. advancedsciencenews.com This technique utilizes transition metal complexes to reversibly deactivate propagating radical chains, allowing for a "living" or controlled polymerization process. ed.ac.uk While extensively studied for monomers like vinyl acetate, its application to fluorinated olefins is a growing area of research. advancedsciencenews.commdpi.com

The copolymerization of fluorinated monomers with non-fluorinated counterparts using OMRP can lead to the formation of block copolymers with unique properties, combining the characteristics of both monomer units. advancedsciencenews.com For instance, the controlled copolymerization of a fluorodiene could lead to materials with a fluorinated backbone and tailored side-chain functionalities. The choice of the metal complex and reaction conditions is critical for achieving good control over the polymerization of less reactive fluorinated monomers. anr.fr

Future research will likely focus on the design of new organometallic complexes specifically tailored for the controlled polymerization of fluorinated dienes like this compound. This would enable the synthesis of novel block and gradient copolymers with precisely controlled architectures, leading to materials with advanced properties for applications in electronics, coatings, and biomedical devices.

Table 2: Comparison of Polymerization Techniques for Fluorinated Monomers

Polymerization TechniqueControl over ArchitectureMonomer ScopeTypical Resulting Polymer
Conventional Radical PolymerizationPoorBroadHomopolymers, random copolymers
Iodine Transfer Polymerization (ITP)GoodSome fluoromonomersWell-defined homopolymers and block copolymers
Reversible Addition-Fragmentation Chain Transfer (RAFT)GoodBroadWell-defined polymers with various architectures
Organometallic Mediated Radical Polymerization (OMRP)ExcellentGrowing, including less reactive monomersWell-defined block copolymers, alternating copolymers

Integration into Multifunctional Materials for Specialized Applications

The unique properties conferred by fluorine, such as high thermal stability, chemical resistance, low surface energy, and specific electronic characteristics, make fluorinated polymers highly desirable for a wide range of specialized applications. nih.gov The integration of this compound into multifunctional materials could lead to the development of advanced technologies.

Due to its diene structure, polymers derived from this compound could possess unsaturation in the backbone or as pendant groups, which can be further functionalized post-polymerization. This opens up possibilities for creating cross-linked materials with enhanced mechanical properties and solvent resistance. Furthermore, the presence of the trifluoromethyl group is known to influence the electronic properties and reactivity of molecules, which could be harnessed in materials for electronic applications. nih.gov

Potential applications for polymers and materials derived from this fluorodiene include:

High-performance elastomers: The incorporation of flexible fluorinated units can lead to elastomers with excellent thermal and chemical resistance for use in demanding environments.

Advanced coatings: The low surface energy of fluoropolymers results in hydrophobic and oleophobic surfaces, ideal for anti-fouling and self-cleaning coatings.

Membranes for separations: The controlled architecture of fluoropolymers can be utilized to create membranes with specific permeability for gas or liquid separations.

Dielectric materials: The low polarizability of the C-F bond contributes to low dielectric constants, making fluoropolymers suitable for use as insulators in microelectronics.

Research in this area is focused on designing and synthesizing polymers with specific functionalities derived from this compound and evaluating their performance in these specialized applications.

Development of New Fluorinated Building Blocks for Diverse Syntheses

This compound itself can serve as a versatile starting material for the synthesis of a wide range of other valuable fluorinated building blocks. beilstein-journals.orgsemanticscholar.org The presence of two double bonds with different reactivity, along with the highly fluorinated portion of the molecule, allows for selective chemical transformations.

One established method for the functionalization of alkenes that can be applied here is halofluorination. beilstein-journals.org This reaction involves the anti-addition of a halogen and a fluorine atom across a double bond. beilstein-journals.org By carefully choosing the reaction conditions and the halogenating agent (e.g., N-bromosuccinimide or N-iodosuccinimide) in the presence of a fluoride source like Deoxo-Fluor®, it is possible to selectively functionalize one of the double bonds in this compound. The resulting vicinal halofluorides are valuable intermediates that can be further transformed into a variety of other functional groups. beilstein-journals.org

Another approach is the use of β-CF3-1,3-enynes, which share some structural similarities with the fluorinated diene portion of the target molecule, as building blocks for diversity-oriented synthesis. nih.govnih.gov These compounds exhibit unique reactivity due to the strong electron-withdrawing effect of the trifluoromethyl group, enabling the synthesis of various heterocycles and carbocycles. nih.govnih.gov Similar reactivity patterns could be explored for this compound.

The development of synthetic methodologies that selectively target one of the double bonds of this compound is a key research objective. This will expand the toolbox of available fluorinated building blocks for the synthesis of complex molecules for medicinal chemistry, agrochemistry, and materials science.

Sustainable Synthesis Methodologies for Fluorodienes

The increasing focus on green chemistry is driving the development of more sustainable methods for the synthesis of fluorinated compounds. nih.gov This includes the use of less hazardous reagents, more energy-efficient processes, and the reduction of waste.

For the synthesis of fluorodienes, traditional methods often involve harsh conditions and the use of hazardous reagents. Emerging research is exploring more environmentally benign approaches. For instance, the use of solid-acid catalysts can promote the synthesis of fluorinated aromatics from fluorinated olefins and dienes at lower temperatures compared to thermal reactions. researchgate.net

Another area of interest is the development of catalytic methods that utilize safer and more abundant fluorinating agents. While elemental fluorine is highly reactive and hazardous, alternative fluoride sources are being investigated. For example, iodine-catalyzed C-H fluorination using nucleophilic fluoride sources is a promising strategy that avoids the need for highly electrophilic and aggressive fluorinating reagents.

Future directions in the sustainable synthesis of this compound and related fluorodienes will likely involve:

The development of catalytic, atom-economical reactions that minimize byproduct formation.

The use of renewable feedstocks and greener solvents.

The design of continuous flow processes that offer better control and safety for fluorination reactions.

By embracing the principles of green chemistry, the synthesis of these valuable fluorinated compounds can be made more environmentally friendly and economically viable.

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